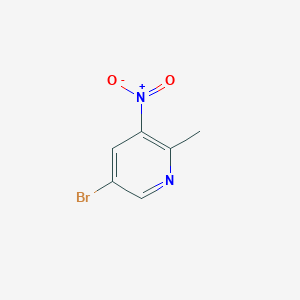

5-Bromo-2-methyl-3-nitropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZLWWNOYMHSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648593 | |

| Record name | 5-Bromo-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911434-05-4 | |

| Record name | 5-Bromo-2-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911434-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitropyridine is a substituted pyridine (B92270) compound that serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Pyridine-based structures are foundational in many fine chemicals and medicinal compounds.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its significant application as a precursor to the Polo-like kinase 1 (PLK1) inhibitor, MLN0905.[1][3]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Identifier / Property | Value | Reference(s) |

| CAS Number | 911434-05-4 | [1][3][4][5] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][4][5] |

| Molecular Weight | 217.02 g/mol | [1][5] |

| Appearance | Solid (Yellow to Brownish) | [2] |

| Melting Point | 38.0 to 42.0 °C | [5] |

| Boiling Point | 253 °C | [5] |

| Density | 1.709 g/cm³ | [5] |

| Flash Point | 107 °C | [5] |

| Refractive Index | 1.599 | [5] |

| Vapor Pressure | 0.0305 mmHg at 25°C | [5] |

| Solubility | Low in water; Soluble in dichloromethane, chloroform | [2] |

| ¹H-NMR (400 MHz, CDCl₃) | δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H) | [3] |

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Bromination of 5-amino-2-methyl-3-nitropyridine

This protocol follows a Sandmeyer-type reaction, converting an amino group to a bromo group.[1]

Reagents and Equipment:

-

5-amino-2-methyl-3-nitropyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

4 M Sodium hydroxide (B78521) (NaOH) solution

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Reaction vessel with stirring and temperature control (dry ice/acetone (B3395972) bath)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution in a reaction vessel.[1]

-

Cool the mixture to -10°C using a dry ice and acetone bath.[1]

-

Prepare a 42.67 mg/mL sodium nitrite solution by dissolving 7.04 g of NaNO₂ in water to a final volume of 165 mL.[1]

-

While stirring vigorously, add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -10°C.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 16 hours.[1]

-

Monitor the reaction for completion using TLC.[1]

-

Once the reaction is complete, neutralize the mixture by adding 400 mL of 4 M NaOH solution.[1]

-

Extract the aqueous mixture three times with 150 mL portions of methyl tert-butyl ether.[1]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[1]

-

Remove the solvent by evaporation under reduced pressure using a rotary evaporator to yield the final product, this compound.[1]

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This method involves the hydrolysis and decarboxylation of a malonate ester derivative.[3]

Reagents and Equipment:

-

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

-

7.0 N Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Heating mantle and reflux condenser

-

Column chromatography setup

Procedure:

-

Dissolve 1.2 g (3.3 mmol) of diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3]

-

Heat the mixture to reflux and maintain for 5 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Extract the product with a 10:1 (v/v) mixture of dichloromethane:methanol.[3]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[3]

-

Concentrate the solution under reduced pressure.[3]

-

Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether:ethyl acetate as the eluent.[3]

-

Collect the appropriate fractions and evaporate the solvent to afford pure this compound (yield: 89.7%).[3]

Application in Drug Development: Synthesis of MLN0905

This compound is a key building block for synthesizing MLN0905, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1][3] PLK1 is a critical regulator of mitosis, and its overexpression is common in a wide range of human cancers, making it an important therapeutic target.[5][6] MLN0905 functions by disrupting mitotic progression, which leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis) in cancer cells.[3][6]

Role of PLK1 in Mitotic Progression

Polo-like kinase 1 is a serine/threonine kinase that governs multiple stages of cell division, including centrosome maturation, the assembly of the bipolar spindle, segregation of chromosomes, and cytokinesis.[5][6][7] The inhibition of PLK1's enzymatic activity disrupts these processes, preventing cancer cells from successfully dividing.[5]

Mechanism of Action of MLN0905

As a PLK1 inhibitor, MLN0905 binds to the kinase and blocks its function.[4][6] This intervention triggers a cascade of events:

-

Mitotic Arrest: Cancer cells are unable to complete mitosis and become arrested in the G2/M phase of the cell cycle.[3]

-

Apoptosis Induction: The prolonged mitotic arrest activates cellular pathways that lead to apoptosis.[6][8]

-

DNA Damage Response: Treatment with MLN0905 has been shown to increase markers of DNA damage, such as γH2A.x, contributing to its cell-killing effect.[3]

The potent and selective nature of MLN0905 makes it a valuable compound for oncological research and a potential candidate for clinical development.[1]

Visualizations: Workflows and Signaling Pathways

The following diagrams, rendered in DOT language, illustrate the synthetic workflows and the biological pathway relevant to this compound.

Caption: Workflow for Synthesis Method 1.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MLN0905 effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-2-methyl-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its physical characteristics, experimental methodologies for its synthesis, and relevant workflow visualizations.

Core Physical Properties

This compound is a solid compound, typically appearing as a yellow to brownish solid.[3] Its core physical and chemical identifiers are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 911434-05-4 | [1][4][5] |

| Molecular Formula | C6H5BrN2O2 | [1][4][5] |

| Molecular Weight | 217.02 g/mol | [1][4] |

| Appearance | Solid (usually yellow - brownish solid) | [3] |

| Melting Point | 38.0 to 42.0 °C | [4][6] |

| Boiling Point | 253 °C | [4][6] |

| Density | 1.709 g/cm³ | [6] |

| Flash Point | 107 °C | [6] |

| Refractive Index | 1.599 | [6] |

| Vapor Pressure | 0.0305 mmHg at 25°C | [6] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical reactions and formulations. Due to the presence of non-polar aromatic and hydrophobic groups, it exhibits low solubility in water.[3] However, it is soluble in common organic solvents such as dichloromethane (B109758) and chloroform.[3] Its solubility in ethanol (B145695) is described as "a certain solubility" due to potential interactions between ethanol molecules and the compound.[3]

Experimental Protocols: Synthesis of this compound

Method 1: From 5-amino-2-methyl-3-nitropyridine

This method involves the bromination of 5-amino-2-methyl-3-nitropyridine.[1]

Procedure:

-

0.1 g of 5-amino-2-methyl-3-nitropyridine is added to 165 mL of a 48% hydrobromic acid solution.[1]

-

The mixture is cooled to -10°C using a dry ice and acetone (B3395972) bath.[1]

-

A pre-prepared 42.67 mg·mL-1 sodium nitrite (B80452) solution is added dropwise over 30 minutes while stirring.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[1]

-

The reaction is monitored by Thin Layer Chromatography (TLC) to confirm its completion.[1]

-

The reaction solution is then mixed with 400 mL of a 4 mol·L-1 sodium hydroxide (B78521) solution.[1]

-

The mixture is extracted three times with 150 mL of methyl tert-butyl ether.[1]

-

The combined organic extracts are dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed using a rotary evaporator to yield the target compound, this compound.[1]

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This synthesis route involves the decarboxylation of a malonate derivative.[2][4]

Procedure:

-

Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (1.2 g, 3.3 mmol) is dissolved in 10 mL of 7.0 N HCl.[2][4]

-

After the reaction is complete, it is cooled to room temperature.[2][4]

-

The product is extracted with a 10:1 v/v mixture of dichloromethane and methanol.[2][4]

-

The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2][4]

-

The resulting residue is purified by column chromatography using a 4:1 v/v mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford this compound.[2][4]

Synthesis Workflow Visualization

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Synthesis of this compound from 5-amino-2-methyl-3-nitropyridine.

Caption: Synthesis from Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 911434-05-4 [chemicalbook.com]

- 3. 5-Bromo-3-Methyl-2-Nitropyridine | Properties, Safety, Uses, Supplier China | Reliable Chemical Manufacturer [pipzine-chem.com]

- 4. This compound CAS#: 911434-05-4 [m.chemicalbook.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

5-Bromo-2-methyl-3-nitropyridine molecular weight

An In-Depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a substituted pyridine (B92270) derivative. Its chemical structure and properties make it a versatile building block in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C6H5BrN2O2 | [1][2] |

| Molecular Weight | 217.02 g/mol | [2][3] |

| CAS Number | 911434-05-4 | [2][4] |

| Density | 1.709 g/cm³ | |

| Melting Point | 38.0 to 42.0 °C | |

| Boiling Point | 253 °C | |

| Flash Point | 107 °C | |

| Vapor Pressure | 0.0305 mmHg at 25°C | |

| Refractive Index | 1.599 |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process. A common method involves the hydrolysis and decarboxylation of a malonate ester derivative.[4]

Experimental Methodology

Step 1: Synthesis of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate This precursor is typically synthesized through nucleophilic aromatic substitution, though the specific details of this initial step are not provided in the cited literature.

Step 2: Synthesis of this compound [4]

-

Reaction Setup : Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (1.2 g, 3.3 mmol) is dissolved in 7.0 N hydrochloric acid (10 mL).

-

Reflux : The reaction mixture is heated to reflux and maintained for 5 hours.

-

Work-up : Upon completion, the mixture is cooled to room temperature.

-

Extraction : The product is extracted with a solvent mixture of dichloromethane (B109758) and methanol (B129727) (10:1, v/v).

-

Purification : The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The resulting residue is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) (4:1, v/v) as the eluent.

-

Final Product : This process yields this compound (0.7 g, 89.7% yield).[4]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of biologically active molecules.

-

Pharmaceuticals : It is a key reactant in the synthesis of MLN0905, which is a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1).[4] PLK1 is a significant target in cancer therapy due to its role in cell cycle regulation.

-

Agrochemicals : Derivatives of this compound have demonstrated high activity against various plant pathogens, including rust, powdery mildew, and rice blast.[1] These compounds can inhibit the synthesis of methionine in pathogens, providing a protective effect for crops.[1]

Visualization of Synthesis Pathway

The following diagram illustrates the workflow for the synthesis of this compound from its malonate ester precursor.

Caption: Synthesis workflow for this compound.

References

5-Bromo-2-methyl-3-nitropyridine structure

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine

This guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The document details the compound's structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of targeted therapeutics.

Chemical Structure and Properties

This compound is a substituted pyridine (B92270) ring with the chemical formula C₆H₅BrN₂O₂.[1][2][3] The structure features a pyridine core substituted with a bromine atom at position 5, a methyl group at position 2, and a nitro group at position 3. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 911434-05-4 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3] |

| Molecular Weight | 217.02 g/mol | [1][2][3][4] |

| Appearance | Yellow to brownish solid | [5] |

| Melting Point | 38.0 to 42.0 °C | [4] |

| Boiling Point | 253 °C | [4] |

| Density | 1.709 g/cm³ | [4] |

| Flash Point | 107 °C | [4] |

| Refractive Index | 1.599 | [4] |

| Vapor Pressure | 0.0305 mmHg at 25°C | [4] |

| Solubility | Low solubility in water; Soluble in common organic solvents like dichloromethane (B109758) and chloroform. | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃): δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H) | [3] |

| ATR-IR | Spectrum available | [6] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. The following sections provide detailed protocols for two common methods.

Method 1: Synthesis from 5-Amino-2-methyl-3-nitropyridine

This method involves a Sandmeyer-type reaction where the amino group of the starting material is converted to a bromo group.[1]

Experimental Protocol:

-

Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of a 48% hydrobromic acid solution.[1]

-

Cool the mixture to -10°C using a dry ice/acetone bath.[1]

-

Prepare a sodium nitrite (B80452) solution by dissolving 7.04 g of NaNO₂ in water to a final volume of 165 mL (42.67 mg/mL).[1]

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at -10°C and stirring.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 16 hours.[1]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, neutralize the mixture by adding 400 mL of a 4 mol·L⁻¹ sodium hydroxide (B78521) solution.[1]

-

Extract the product with methyl tert-butyl ether (3 x 150 mL).[1]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent using a rotary evaporator to obtain the final product.[1]

Method 2: Synthesis from Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This synthesis route involves the hydrolysis and subsequent decarboxylation of a malonate ester derivative.[3][7]

Experimental Protocol:

-

Dissolve 1.2 g (3.3 mmol) of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3][7]

-

After the reaction is complete, cool the mixture to room temperature.[3][7]

-

Extract the product with a 10:1 (v/v) mixture of dichloromethane and methanol.[3][7]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][7]

-

Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to yield the final product (0.7 g, 89.7% yield).[3][7]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical compounds.[4][8] Its most notable application is as a key reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1).[1][3][7] PLK1 is a crucial regulator of cell cycle progression, and its inhibition is a promising strategy for cancer therapy.

The use of this compound as a precursor for a PLK1 inhibitor highlights its importance in medicinal chemistry and the development of novel anti-cancer agents.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by its functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group.[9] The bromine atom at the 5-position is susceptible to nucleophilic substitution, which is a common strategy for introducing further complexity into the molecule.[9] Furthermore, the nitro group can be reduced to an amino group, providing a handle for a different set of chemical transformations and enabling the synthesis of a wider range of derivatives.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 911434-05-4 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 5-Bromo-3-Methyl-2-Nitropyridine | Properties, Safety, Uses, Supplier China | Reliable Chemical Manufacturer [pipzine-chem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound | 911434-05-4 [chemicalbook.com]

- 8. sincerechemical.com [sincerechemical.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide on 5-Bromo-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-3-nitropyridine, with a focus on its solubility characteristics and synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and provides detailed experimental protocols for its synthesis, which can be crucial for its use in research and development.

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in scientific literature. However, based on its chemical structure and available descriptions, a qualitative solubility profile can be summarized.

Qualitative Solubility Data

The solubility of this compound is dictated by its molecular structure, which includes a polar nitropyridine ring and a non-polar methyl group and bromine atom. This gives the molecule moderate polarity.

| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |

| Polar Aprotic | Dichloromethane, Chloroform | Soluble | The polarity of these solvents is well-suited to dissolve this compound.[1] |

| Acetone (B3395972) | Variable Solubility | Expected to have some degree of solubility.[1] | |

| Polar Protic | Methanol | Soluble | A related isomer, 2-Bromo-3-methyl-5-nitropyridine, is noted to be soluble in methanol, suggesting similar solubility for the target compound. |

| Ethanol | Certain Solubility | The compound is described as having a degree of solubility in ethanol.[1] | |

| Non-Polar | Hexane, Toluene | Likely Poorly Soluble | Generally, the polarity of the nitropyridine ring would limit solubility in non-polar solvents. |

| Aqueous | Water | Low Solubility | The presence of the non-polar methyl group and the overall molecular structure leads to poor solubility in water.[1] |

Experimental Protocols: Synthesis of this compound

Method: Synthesis from 5-amino-2-methyl-3-nitropyridine

This procedure outlines the synthesis of this compound via a bromination reaction of 5-amino-2-methyl-3-nitropyridine.

Materials:

-

5-amino-2-methyl-3-nitropyridine

-

48% Hydrobromic acid solution

-

Sodium nitrite (B80452)

-

Deionized water

-

4 M Sodium hydroxide (B78521) solution

-

Methyl tert-butyl ether

-

Anhydrous magnesium sulfate

-

Dry ice

-

Acetone

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution.[2]

-

Cooling: Cool the mixture to -10°C using a dry ice and acetone bath.[2]

-

Diazotization: Prepare a 42.67 mg/mL sodium nitrite solution by dissolving 7.04 g of sodium nitrite in deionized water to a final volume of 165 mL.[2]

-

Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at -10°C.[2]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.[2]

-

Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by mixing the solution with 400 mL of 4 M sodium hydroxide solution.[2]

-

Extraction: Extract the aqueous mixture with methyl tert-butyl ether (3 x 150 mL).[2]

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate.[2] Remove the solvent using a rotary evaporator to yield the final product, this compound.[2]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its amino precursor.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-2-methyl-3-nitropyridine (CAS No. 911434-05-4), a key intermediate in pharmaceutical synthesis. Due to the limited availability of a complete toxicological profile for this specific compound, this guide extrapolates crucial safety information from its structural analogs and available safety data sheets (SDS). Extreme caution is advised in its handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with skin and eye irritation, and it may be harmful if swallowed or inhaled.[1] Of significant concern is the potential for severe systemic toxicity upon exposure, as evidenced by a case report of poisoning by the closely related compound, 5-bromo-2-nitropyridine (B47719), which resulted in methemoglobinemia, hemolytic anemia, and delayed encephalopathy.[1][2]

GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Data compiled from multiple safety data sheets for this compound and its analogs.[3][4][5]

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [6] |

| Molecular Weight | 217.02 g/mol | [6] |

| Appearance | Light yellow to yellow powder/crystalline solid | [5][7] |

| Melting Point | 38-42 °C | [8][9] |

| Boiling Point | 253 °C | [9] |

| Flash Point | 107 °C | [9] |

| Density | 1.709 g/cm³ | [9] |

| Solubility | Low solubility in water. Soluble in common organic solvents like dichloromethane (B109758) and chloroform. | [7] |

| Vapor Pressure | 0.0305 mmHg at 25°C | [8] |

Experimental Protocols and Handling

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory. The following is a generalized protocol for its use in a laboratory setting, based on its documented application as a synthetic intermediate.[6][10]

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls : All manipulations of this compound must be conducted in a properly functioning chemical fume hood with an average face velocity of at least 100 feet per minute.[11] A safety shower and eyewash station must be readily accessible.[3]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[12]

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat.[11] Regularly inspect gloves for any signs of degradation or puncture.

-

Respiratory Protection : For operations with a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.[5]

-

General Handling Protocol

-

Preparation : Before handling, ensure all necessary PPE is correctly worn and the fume hood is operational. Have appropriate spill cleanup materials readily available.

-

Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to minimize dust generation and inhalation exposure.

-

Reaction Setup : If used in a reaction, add the compound to the reaction vessel within the fume hood.

-

Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Waste Disposal : Dispose of all waste, including contaminated PPE and empty containers, as hazardous chemical waste in accordance with institutional and local regulations.[12]

Safety and Reactivity

Chemical Stability and Reactivity

This compound is stable under recommended storage conditions.[5] However, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]

Hazardous Decomposition Products

Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[3][4]

Toxicological Information

While a comprehensive toxicological profile for this compound is not available, data from structurally similar compounds indicate significant potential for harm.[1]

| Toxicological Endpoint | Observation | Reference(s) |

| Acute Toxicity | Harmful if swallowed.[5] A case of poisoning by 5-bromo-2-nitropyridine through skin and respiratory exposure led to severe systemic effects.[2] | |

| Skin Corrosion/Irritation | Causes skin irritation.[3] | |

| Eye Damage/Irritation | Causes serious eye irritation.[3] | |

| Respiratory Sensitization | May cause respiratory irritation.[4] | |

| Carcinogenicity | No data available.[3] | |

| Mutagenicity | No data available.[3] | |

| Reproductive Toxicity | No data available.[3] | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation.[4] | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available.[3] | |

| Aspiration Hazard | No data available.[3] | |

| Other | A case report on 5-bromo-2-nitropyridine poisoning documented methemoglobinemia, hemolytic anemia, rhabdomyolysis, acute renal failure, and delayed encephalopathy, highlighting the potential for severe systemic toxicity.[1][2] |

First Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[12] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

Storage and Disposal

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials.

-

Disposal : Dispose of this material and its container as hazardous waste. Do not allow it to enter drains or the environment.[12]

Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

References

- 1. Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report [frontiersin.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. capotchem.cn [capotchem.cn]

- 6. Page loading... [guidechem.com]

- 7. 5-Bromo-3-Methyl-2-Nitropyridine | Properties, Safety, Uses, Supplier China | Reliable Chemical Manufacturer [pipzine-chem.com]

- 8. chembk.com [chembk.com]

- 9. innospk.com [innospk.com]

- 10. This compound | 911434-05-4 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Spectral Analysis of 5-Bromo-2-methyl-3-nitropyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral data for the compound 5-Bromo-2-methyl-3-nitropyridine (CAS No: 911434-05-4). The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document presents available experimental data, predicted spectral characteristics, and detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Compound Overview

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . It serves as a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the experimental ¹H NMR data and predicted ¹³C NMR data for this compound.

¹H NMR Spectral Data

The following table summarizes the experimental proton NMR data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.76 | Singlet | 1H | H-6 |

| 8.40 | Singlet | 1H | H-4 |

| 2.80 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data (Predicted)

Due to the lack of publicly available experimental ¹³C NMR data, the following chemical shifts have been predicted based on computational models and analysis of structurally similar compounds.

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | C-2 |

| 152.0 | C-6 |

| 145.0 | C-3 |

| 135.8 | C-4 |

| 118.2 | C-5 |

| 24.5 | -CH₃ |

Note: These values are estimations and should be confirmed by experimental data.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters: A 400 MHz NMR spectrometer is used for the analysis.

-

¹H NMR:

-

Number of scans: 16

-

Acquisition time: 4 seconds

-

Relaxation delay: 1 second

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024

-

Acquisition time: 1.5 seconds

-

Relaxation delay: 2 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule. While a full experimental spectrum is not publicly available, the following table lists the expected characteristic absorption bands for this compound based on data from closely related structures.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2900 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600-1580 | Strong | Aromatic C=C stretch |

| 1530-1510 | Very Strong | Asymmetric NO₂ stretch |

| 1465-1440 | Medium | Aromatic C=C stretch |

| 1355-1335 | Strong | Symmetric NO₂ stretch |

| 850-800 | Strong | C-H out-of-plane bend |

| 650-550 | Medium-Strong | C-Br stretch |

Experimental Protocol for FTIR Spectroscopy

Sample Preparation: For a solid sample, a small amount of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used.

-

Technique: ATR

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Atmospheric Correction: Applied for CO₂ and H₂O vapor.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is then baseline-corrected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The following table presents the predicted major ions in the electron ionization (EI) mass spectrum of this compound.

| m/z | Predicted Fragment Ion |

| 216/218 | [M]⁺ (Molecular Ion) |

| 186/188 | [M - NO]⁺ |

| 170/172 | [M - NO₂]⁺ |

| 137 | [M - Br]⁺ |

| 91 | [C₅H₄N]⁺ |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks with a 2 Da mass difference and nearly equal intensity.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

Instrumentation and Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-350

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the logical workflows for the spectral analysis of this compound.

Discovery of 5-Bromo-2-methyl-3-nitropyridine

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine

Introduction

This compound is a significant pyridine (B92270) compound widely utilized as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its strategic functionalization with a bromine atom, a methyl group, and a nitro group makes it a versatile building block in organic synthesis. This compound is particularly notable for its role as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell division and a target in cancer therapy.[1][3][4]

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers. Spectroscopic data, particularly ¹H-NMR, is crucial for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 911434-05-4[1] |

| Molecular Formula | C₆H₅BrN₂O₂[1] |

| Molecular Weight | 217.02 g/mol [1] |

| Melting Point | 38.0 to 42.0 °C[2] |

| Boiling Point | 253 °C[2] |

| Density | 1.709 g/cm³ |

| Flash Point | 107 °C[2][4] |

| Vapor Pressure | 0.0305 mmHg at 25°C[2] |

| pKa | -0.44±0.20 (Predicted)[2][4] |

| Refractive Index | 1.599[2] |

| Storage Condition | Inert atmosphere, Room Temperature[2][4] |

¹H-NMR Data (CDCl₃, 400 MHz): δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H).[3][4]

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported. The following sections detail the key methodologies.

Method 1: From 5-amino-2-methyl-3-nitropyridine

This method involves the diazotization of the amino group followed by a Sandmeyer-type reaction.

Experimental Protocol:

-

Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution.[1]

-

Cool the mixture to -10°C using a dry ice/acetone bath.[1]

-

Slowly add a pre-prepared solution of sodium nitrite (B80452) (7.04 g in 165 mL of water) dropwise over 30 minutes while stirring.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.[1]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[1]

-

Neutralize the reaction mixture with 400 mL of 4 mol·L⁻¹ sodium hydroxide (B78521) solution.[1]

-

Extract the product with methyl tert-butyl ether (3 x 150 mL).[1]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the final product.[1]

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This synthesis involves the hydrolysis and decarboxylation of a malonate ester derivative.

Experimental Protocol:

-

Dissolve 1.2 g (3.3 mmol) of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[3][4]

-

After completion, cool the reaction to room temperature.[3][4]

-

Extract the product with a 10:1 (v/v) mixture of dichloromethane (B109758) and methanol.[3][4]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][4]

-

Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to yield the final product (0.7 g, 89.7% yield).[3][4]

Logical Relationship of Synthesis

The synthesis of this compound is a key step in the production of more complex molecules, such as the PLK1 inhibitor MLN0905. The logical flow demonstrates its role as a critical intermediate.

Conclusion

This compound is a valuable compound in medicinal chemistry and organic synthesis. The detailed synthetic protocols and compiled physicochemical data in this guide provide a comprehensive resource for researchers and drug development professionals. Its established role in the synthesis of targeted cancer therapies underscores its importance in the development of novel pharmaceuticals.

References

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methyl-3-nitropyridine is a key heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with bromo, methyl, and nitro groups, makes it a versatile precursor for the development of pharmacologically active compounds. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed synthetic protocols, and its notable role as a key intermediate in the synthesis of the Polo-like kinase 1 (PLK1) inhibitor, MLN0905. The information is presented to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.

Core Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a yellow to brownish crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C6H5BrN2O2 | [2][3] |

| Molecular Weight | 217.02 g/mol | [2][3] |

| CAS Number | 911434-05-4 | [2][3] |

| Melting Point | 38.0 to 42.0 °C | [4] |

| Boiling Point | 253 °C | [4] |

| Flash Point | 107 °C | [4] |

| Density | 1.709 g/cm³ | [4] |

| Appearance | Solid (usually yellow - brownish solid) | [1] |

| Solubility | Low solubility in water; Soluble in common organic solvents like dichloromethane (B109758) and chloroform. | [1] |

| Vapor Pressure | 0.0305mmHg at 25°C | [4] |

| Refractive Index | 1.599 | [4] |

| pKa | -0.44±0.20 (Predicted) | [4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available spectral information.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H) | [5] |

| ATR-IR | Spectrum available | [6] |

| Mass Spectrometry | Data available | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Two common methods are detailed below.

Synthesis from 5-amino-2-methyl-3-nitropyridine (Sandmeyer-type Reaction)

This protocol describes the synthesis via a diazotization-bromination reaction of the corresponding amino-pyridine precursor.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution.[3]

-

Cooling: Cool the mixture to -10°C using a dry ice/acetone bath.[3]

-

Diazotization: While stirring, slowly add a pre-prepared solution of sodium nitrite (B80452) (7.04 g in 165 mL of water) dropwise over 30 minutes, maintaining the temperature at -10°C.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.[3]

-

Work-up: Monitor the reaction completion by Thin Layer Chromatography (TLC). Once complete, neutralize the reaction mixture by adding 400 mL of a 4 mol·L⁻¹ sodium hydroxide (B78521) solution.[3]

-

Extraction: Extract the aqueous layer with methyl tert-butyl ether (3 x 150 mL).[3]

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound.[3]

Synthesis from Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate

This method involves the hydrolysis and decarboxylation of a malonate ester derivative.

Experimental Protocol:

-

Reaction Setup: Dissolve 1.2 g (3.3 mmol) of diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.[5]

-

Reflux: Heat the mixture to reflux for 5 hours.[5]

-

Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with a 10:1 (v/v) mixture of dichloromethane and methanol.[5]

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purification: Purify the resulting residue by column chromatography using a 4:1 (v/v) mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford this compound.[5]

Reactivity and Applications

The chemical reactivity of this compound is influenced by the interplay of its functional groups. The bromine atom is susceptible to nucleophilic substitution, while the nitro group can undergo reduction to an amino group, providing avenues for further functionalization.[1]

A primary and significant application of this compound is its use as a crucial intermediate in the synthesis of the potent and orally bioavailable Polo-like kinase 1 (PLK1) inhibitor, MLN0905.[2][5] PLK1 is a key regulator of mitotic progression and is a validated target in oncology.[2][8]

The PLK1 Signaling Pathway and Inhibition by MLN0905

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][8] Its overexpression is common in many cancers and is often associated with a poor prognosis.[9][10] MLN0905, synthesized from this compound, is a potent inhibitor of PLK1.[11] By inhibiting PLK1, MLN0905 disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[12] It may also cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area.[13] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthetic routes. Its significance is underscored by its role in the synthesis of MLN0905, a potent PLK1 inhibitor with potential applications in oncology. This technical guide provides a foundational resource for researchers, offering key data and methodologies to facilitate the use of this compound in drug discovery and development.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 911434-05-4 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR spectrum [chemicalbook.com]

- 13. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemistry of 5-Bromo-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a methyl group, and a nitro group on the pyridine (B92270) ring provides multiple reaction sites, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Pyridine-based structures are integral to numerous bioactive compounds, and the strategic functionalization of this compound allows for the exploration of diverse chemical space in drug discovery programs.[1][2] Notably, it serves as a key intermediate in the synthesis of the polo-like kinase 1 (PLK1) inhibitor, MLN0905, highlighting its importance in oncology research.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and experimental protocols relevant to its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the following physicochemical properties:

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| CAS Number | 911434-05-4 |

| Appearance | Powder to crystal |

| Melting Point | 38.0 to 42.0 °C |

| Boiling Point | 253 °C |

| Flash Point | 107 °C |

| Density | 1.709 g/cm³ |

| pKa | -0.44±0.20 (Predicted) |

| Storage | Inert atmosphere, Room Temperature |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common methods are detailed below.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Method 1: From 5-amino-2-methyl-3-nitropyridine [1]

-

Dissolution: Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid solution.

-

Cooling: Control the temperature at -10°C using a mixture of dry ice and acetone.

-

Diazotization: Slowly add a pre-prepared 42.67 mg·mL⁻¹ sodium nitrite (B80452) solution dropwise while stirring over 30 minutes.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction completion by TLC.

-

Work-up: Mix the reaction solution with 400 mL of 4 mol·L⁻¹ sodium hydroxide (B78521) solution.

-

Extraction: Extract the mixture with methyl tert-butyl ether (3 x 150 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent using a rotary evaporator to obtain the target compound.

Method 2: From Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate [3]

-

Dissolution: Dissolve 1.2 g (3.3 mmol) of Diethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate in 10 mL of 7.0 N HCl.

-

Decarboxylation: Heat the mixture to reflux for 5 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Extract the product with a dichloromethane:methanol (10:1, v/v) mixture.

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography using petroleum ether:ethyl acetate (B1210297) (4:1, v/v) as the eluent to afford this compound (0.7 g, 89.7% yield).

Reactivity and Key Transformations

The functional groups on this compound allow for a variety of chemical transformations, making it a versatile synthetic intermediate.

Suzuki Cross-Coupling Reaction

The bromine atom at the 5-position is amenable to palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of biaryl compounds.[4]

Caption: General scheme for the Suzuki cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling [4]

-

Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (B1289001) (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (B84403) (2.0-2.3 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to 85-95 °C and stir vigorously for 15-18 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, providing access to 5-bromo-2-methylpyridin-3-amine, a key building block for further derivatization.

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Reduction using Iron

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3-5 eq) in ethanol (B145695) or acetic acid.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC (typically 1-4 hours).

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove iron salts, washing the filter cake with ethanol or ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Buchwald-Hartwig Amination

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]

-

Setup: In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu or K₃PO₄), this compound, and the amine.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Cool the reaction, quench if necessary, and perform an aqueous work-up. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group by strong nucleophiles.

Spectroscopic Data

-

¹H NMR: Protons on the pyridine ring are expected to appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents. The methyl group protons will appear as a singlet in the upfield region.

-

¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the pyridine ring carbons and the methyl group carbon. The carbon bearing the bromine will be influenced by the halogen's electronegativity and heavy atom effect.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (217.02 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its multiple functional groups provide a rich platform for a variety of chemical transformations, including cross-coupling reactions and functional group interconversions. The detailed protocols and data presented in this guide are intended to facilitate its use in the laboratory and support the advancement of research in medicinal chemistry and drug discovery.

References

Methodological & Application

Synthesis of 5-Bromo-2-methyl-3-nitropyridine from 5-amino-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-2-methyl-3-nitropyridine from 5-amino-2-methyl-3-nitropyridine via a Sandmeyer-type reaction. This transformation involves the diazotization of the primary amine followed by bromination. This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of Polo-like kinase 1 (PLK1) inhibitors such as MLN0905.[1][2] This document includes a comprehensive experimental protocol, safety precautions, characterization data, and a summary of the relevant biological context for drug development professionals.

Introduction

Pyridine derivatives are fundamental scaffolds in pharmaceutical and fine chemical industries.[1] Specifically, functionalized pyridines like this compound serve as key building blocks in organic synthesis. The title compound is a crucial precursor for the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1).[2] PLK1 is a serine/threonine kinase that plays a critical role in cell cycle regulation, particularly during mitosis.[3][4] Its overexpression is a hallmark of many human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3][4][5] The synthesis described herein provides a reliable method for accessing this important intermediate.

The reaction proceeds via a Sandmeyer reaction, a well-established method for the conversion of an aromatic amine to an aryl halide through the formation of a diazonium salt intermediate.[5] This versatile reaction is a cornerstone of aromatic chemistry, enabling substitution patterns that are not readily achievable through direct substitution methods.[1]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-amino-2-methyl-3-nitropyridine | ≥98% | Commercially Available |

| 48% Hydrobromic acid (HBr) | Reagent | Commercially Available |

| Sodium nitrite (B80452) (NaNO₂) | ACS Reagent | Commercially Available |

| Methyl tert-butyl ether (MTBE) | HPLC Grade | Commercially Available |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Reagent | Commercially Available |

| Dry ice | Commercially Available | |

| Acetone | Reagent | Commercially Available |

| 4 M Sodium hydroxide (B78521) (NaOH) | Prepared in-house | |

| Deionized water | In-house |

Equipment

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

-

Dry ice/acetone bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Reaction Procedure

A detailed experimental procedure for the synthesis is described below, adapted from established methods.[1]

-

Reaction Setup: In a three-neck round-bottom flask, add 5-amino-2-methyl-3-nitropyridine (0.1 g, 0.65 mmol) to 48% hydrobromic acid (165 mL).

-

Cooling: Cool the reaction mixture to -10°C using a dry ice/acetone bath with constant stirring.

-

Diazotization: Prepare a solution of sodium nitrite (7.04 g, 102 mmol) in deionized water (165 mL). Add this sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at -10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction:

-

Once the reaction is complete, carefully quench the reaction by adding 4 M sodium hydroxide solution (400 mL).

-

Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (3 x 150 mL).

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The resulting residue can be purified by column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) (4:1, v/v) as the eluent to afford the final product, this compound.[2]

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Data Presentation

Reaction Data

| Parameter | Value | Reference |

| Starting Material | ||

| 5-amino-2-methyl-3-nitropyridine | 0.1 g | [1] |

| Reagents | ||

| 48% Hydrobromic acid | 165 mL | [1] |

| Sodium nitrite | 7.04 g | [1] |

| Reaction Conditions | ||

| Diazotization Temperature | -10°C | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 16 hours | [1] |

| Product | ||

| This compound | ||

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Yield | 89.7% (after purification) | [2] |

| Appearance | Yellow solid |

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H-NMR: (400 MHz, CDCl₃) δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H).[2]

-

Melting Point: Not explicitly reported for this specific isomer, but related compounds like 3-Bromo-2-methyl-5-nitropyridine have a melting point of 48-50°C. The melting point of the product should be determined experimentally.

-

Mass Spectrometry: To be determined experimentally to confirm the molecular weight of 217.02 g/mol .

Safety Precautions

Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

-

5-amino-2-methyl-3-nitropyridine: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

-

This compound: Causes skin and serious eye irritation.[7]

-

48% Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Sodium Nitrite: Oxidizer. Toxic if swallowed.

-

Diazonium Salts: Are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Handle with extreme care in solution.

Application in Drug Development: Targeting the PLK1 Signaling Pathway

This compound is a key intermediate for synthesizing PLK1 inhibitors.[1][2] PLK1 is a master regulator of the cell cycle, with pivotal roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][8]

PLK1 is frequently overexpressed in a wide range of cancers, and its elevated levels often correlate with poor patient prognosis.[5][9] This makes PLK1 a compelling target for anticancer therapies. The inhibition of PLK1 can disrupt mitosis in cancer cells, leading to cell cycle arrest and apoptosis.[4]

The PLK1 signaling pathway is complex, involving multiple upstream regulators and downstream substrates. Key events in this pathway include:

-

Activation: PLK1 activity peaks during the G2/M phase of the cell cycle.[3] It is activated by upstream kinases, and recent research has identified a PIM-CHK1 signaling pathway that can directly phosphorylate and activate PLK1 during mitosis.[10]

-

Function: Once activated, PLK1 phosphorylates numerous substrates to orchestrate mitotic events.[11] It promotes the functional maturation of centrosomes and the formation of the mitotic spindle.[11]

-

Oncogenic Role: In cancer, PLK1 controls key transcription factors, promoting cell proliferation and transformation.[3][8] Its dysregulation can lead to chromosomal instability, a common feature of cancer cells.[3]

PLK1 Signaling Pathway Diagram

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 911434-05-4 [chemicalbook.com]

- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 6. capotchem.com [capotchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 9. aacrjournals.org [aacrjournals.org]

- 10. journals.biologists.com [journals.biologists.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols: Methylation of 5-bromo-2-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-bromo-2-methyl-3-nitropyridine via the methylation of 5-bromo-2-chloro-3-nitropyridine (B118568). The described methodology is based on a robust two-step, one-pot procedure involving a malonic ester synthesis followed by hydrolysis and decarboxylation.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The methylation of the corresponding 2-chloro precursor is a key synthetic transformation. This protocol details a reliable method for this conversion, which proceeds via a nucleophilic aromatic substitution with a malonate ester, followed by acidic hydrolysis and decarboxylation to yield the desired methylated product. This approach avoids the often harsh and less selective conditions of direct methylation with organometallic reagents.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 5-bromo-2-chloro-3-nitropyridine | 1.0 eq |

| Diethyl malonate | 1.5 eq |

| Sodium hydride (60% dispersion in mineral oil) | 2.0 eq |

| Solvent | |

| Anhydrous Tetrahydrofuran (THF) | 10 mL / mmol of substrate |

| Reaction Conditions | |

| Temperature (Step 1) | Room Temperature |

| Reaction Time (Step 1) | 6 - 12 hours |

| Temperature (Step 2) | Reflux |

| Reaction Time (Step 2) | 4 - 8 hours |

| Product Yield and Purity | |

| Typical Yield | 75 - 85% |

| Purity (by NMR) | >95% |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-methyl-3-nitropyridines from their 2-chloro analogues.[1][2][3]

Materials:

-

5-bromo-2-chloro-3-nitropyridine

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Sulfuric acid (50% aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Malonate Ester Synthesis

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.0 eq, 60% dispersion in mineral oil).

-

Add anhydrous THF (5 mL / mmol of substrate) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add diethyl malonate (1.5 eq) dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Dissolve 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (5 mL / mmol of substrate) and add this solution dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis and Decarboxylation

-

Upon completion of the first step, cautiously quench the reaction by the slow addition of water at 0 °C.

-

Add a 50% aqueous solution of sulfuric acid to the reaction mixture until the pH is strongly acidic (pH 1-2).

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the decarboxylation by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification:

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.